molecular formula C4H3BrF4 B103247 4-Bromo-3,3,4,4-tetrafluoro-1-butene CAS No. 18599-22-9

4-Bromo-3,3,4,4-tetrafluoro-1-butene

Cat. No.: B103247
CAS No.: 18599-22-9
M. Wt: 206.96 g/mol
InChI Key: GVCWGFZDSIWLMO-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluoro-1-butene is an organofluorine compound with the molecular formula C4H3BrF4. It is a colorless to almost colorless clear liquid with a boiling point of approximately 55°C . This compound is notable for its unique combination of bromine and fluorine atoms, which impart distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3,3,4,4-tetrafluoro-1-butene is typically synthesized through a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluoro-1-butene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the butene moiety allows for addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Electrophiles: Electrophiles such as halogens and hydrogen halides are used in addition reactions.

Major Products

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluoro-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluoro-1-butene involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, which can lead to the formation of various functionalized products .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,1,2,3-tetrafluorobutane
  • 1,1,2,3-tetrafluoro-2-bromopropane
  • 4-Bromo-3,3,4,4-tetrafluoro-1-butanol

Uniqueness

4-Bromo-3,3,4,4-tetrafluoro-1-butene is unique due to its combination of bromine and fluorine atoms, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability that makes it valuable in various chemical syntheses .

Properties

IUPAC Name

4-bromo-3,3,4,4-tetrafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF4/c1-2-3(6,7)4(5,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCWGFZDSIWLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066389
Record name 2-Vinyl(1-bromoperfluoroethane)
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Molecular Weight

206.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18599-22-9
Record name 4-Bromo-3,3,4,4-tetrafluoro-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18599-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,3,4,4-tetrafluoro-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018599229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butene, 4-bromo-3,3,4,4-tetrafluoro-
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Record name 2-Vinyl(1-bromoperfluoroethane)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,3,4,4-tetrafluorobut-1-ene
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Record name 4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Bromo-3,3,4,4-tetrafluoro-1-butene a valuable building block in organic synthesis?

A1: this compound serves as a versatile starting material for synthesizing diverse alkenes containing a tetrafluoroethylene (-CF2CF2-) fragment []. The presence of both the bromine atom and the terminal alkene provides handles for various chemical transformations.

Q2: What specific reactions has this compound been successfully utilized in?

A2: Research demonstrates the successful application of this compound in both Heck reactions and Suzuki-Miyaura cross-coupling reactions []. These reactions allow for the introduction of various substituents onto the alkene, expanding the range of accessible fluorinated molecules. Furthermore, the resulting alkenes can undergo efficient reductive coupling reactions with aldehydes, further broadening the scope of accessible compounds [].

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